
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide, also known as TOQC, is a synthetic compound that has shown promising results in various scientific research studies. TOQC belongs to the class of quinoline carboxamides and has a molecular formula of C13H8N4O3S.
Mecanismo De Acción
The exact mechanism of action of 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide is still not fully understood. However, studies have shown that 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide can induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide has a number of advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab. It also has potent anti-cancer properties, making it a useful tool for cancer research. However, there are also some limitations to using 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are a number of future directions for research on 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide. One area of research is to investigate the potential use of 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide in combination with other anti-cancer drugs. Another area of research is to explore the potential use of 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, more research is needed to fully understand the mechanism of action of 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide and its potential applications in scientific research.
Métodos De Síntesis
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-aminothiazole with ethyl acetoacetate to form 2-ethyl-4-oxo-1,3-thiazole-5-carboxylic acid ethyl ester. The ester is then reacted with 8-hydroxyquinoline-3-carboxylic acid to form the final product, 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide.
Aplicaciones Científicas De Investigación
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide is in the field of cancer research. Studies have shown that 2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide has potent anti-cancer properties and can induce apoptosis in cancer cells.
Propiedades
Nombre del producto |
2-hydroxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide |
|---|---|
Fórmula molecular |
C13H9N3O3S |
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C13H9N3O3S/c17-10-7-3-1-2-4-8(7)15-11(18)9(10)12(19)16-13-14-5-6-20-13/h1-6H,(H,14,16,19)(H2,15,17,18) |
Clave InChI |
XQZTVKOKJKXPFB-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NC3=NC=CS3 |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=NC=CS3)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NC3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



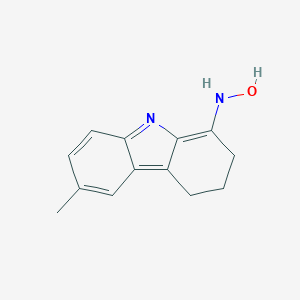

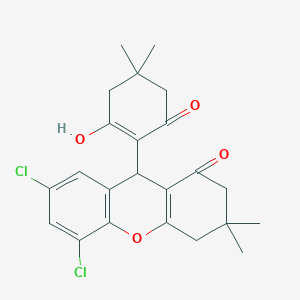
![Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)
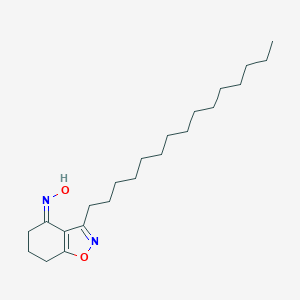
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
![3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid](/img/structure/B273702.png)
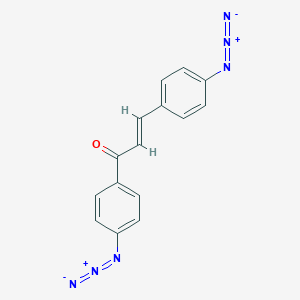

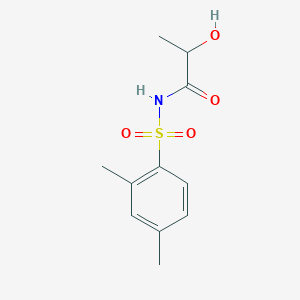
![Methyl 3-[(2-chloroethyl)sulfonyl]propanoate](/img/structure/B273716.png)
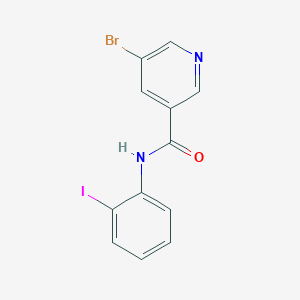
![4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)
![3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B273720.png)